Naphthylmedetomidine, (R)-

Description

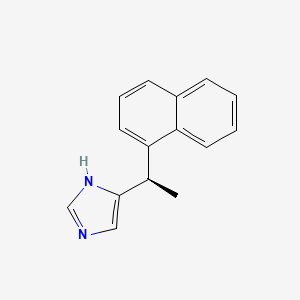

Naphthylmedetomidine, (R)-, chemically designated as N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide, is a chiral compound characterized by its stereospecific (R)-configuration. Its structure integrates two critical moieties: a naphthalene-1-sulfonamide group and a cyclopropylpyridine unit. This combination confers unique physicochemical properties, such as enhanced lipophilicity and target selectivity, which are pivotal in its biological interactions .

The compound’s naphthalene sulfonamide moiety is known for its role in modulating enzyme activity (e.g., carbonic anhydrase inhibition), while the cyclopropylpyridine group contributes to receptor-binding specificity, particularly in adrenergic and neurotransmitter systems.

Properties

CAS No. |

156833-40-8 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-[(1R)-1-naphthalen-1-ylethyl]-1H-imidazole |

InChI |

InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |

InChI Key |

DZSQSLQSMKNVBV-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthylmedetomidine, ®- typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the naphthalene derivative.

Formation of the Imidazole Ring: The naphthalene derivative undergoes a series of reactions to form the imidazole ring, which is a key structural component of Naphthylmedetomidine.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Naphthylmedetomidine.

Industrial Production Methods

Industrial production of Naphthylmedetomidine, ®- follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthylmedetomidine, ®- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Naphthylmedetomidine into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naphthylmedetomidine, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Naphthylmedetomidine, ®- has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of alpha-2 adrenergic agonists.

Biology: Employed in research on neurotransmitter release and receptor binding.

Medicine: Investigated for its potential therapeutic effects in pain management and sedation.

Industry: Utilized in the development of new veterinary anesthetics and analgesics.

Mechanism of Action

Naphthylmedetomidine, ®- exerts its effects by binding to alpha-2 adrenoceptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s sedative and analgesic effects are primarily mediated through this mechanism, which involves the locus coeruleus and other brain regions associated with arousal and pain perception.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Naphthylmedetomidine, (R)-, belongs to two broader classes of compounds: naphthalene sulfonamide derivatives and cyclopropylpyridine-containing molecules . Below is a systematic comparison with structurally related compounds:

Table 1: Structural Comparison of Naphthylmedetomidine, (R)- with Similar Compounds

Key Observations:

- Sulfonamide Derivatives: Compounds like Naphthylmedetomidine and its pyrimidine-pyrrolidine analog () share sulfonamide groups but differ in secondary moieties.

- Pyridine/Pyrimidine Derivatives : The chlorine atom in (R)-1-(5-Chloropyrimidin-2-yl)ethanamine () enhances reactivity compared to Naphthylmedetomidine’s unsubstituted pyridine, which may influence pharmacokinetics.

Key Observations:

- Receptor Specificity: Naphthylmedetomidine’s α2-adrenoceptor selectivity surpasses midazolam-fentanyl combinations in hemodynamic stability ().

- Hybrid Structures : Compounds combining naphthalene with heterocycles (e.g., benzothiazine in ) show multifunctional activity but lack the cyclopropane-induced conformational rigidity seen in Naphthylmedetomidine .

Q & A

Q. How can researchers enhance the reproducibility of electrophysiological data on (R)-Naphthylmedetomidine’s ion channel modulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.